

# Oritinib Mesylate: A Comparative Analysis of Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Oritinib mesylate (also known as SH-1028) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target EGFR mutations that confer resistance to previous generations of EGFR inhibitors, particularly the T790M mutation in non-small cell lung cancer (NSCLC).[1][2] While highly selective for mutant forms of EGFR, a comprehensive understanding of its cross-reactivity with other kinases is crucial for predicting potential off-target effects and identifying opportunities for therapeutic expansion. This guide provides a comparative analysis of Oritinib mesylate's kinase selectivity profile, supported by available experimental data.

### **On-Target and Off-Target Kinase Inhibition Profile**

Oritinib demonstrates potent and selective inhibition of various EGFR mutants while showing significantly less activity against wild-type (WT) EGFR.[1][2] Its primary mechanism of action involves the formation of a covalent bond with the cysteine-797 residue in the ATP-binding site of EGFR.[2]

To investigate its broader kinase selectivity, Oritinib (SH-1028) was screened against a panel of 371 human kinases. The results indicated minimal off-target activity, with only a few additional kinases showing significant inhibition.[1]

### **Quantitative Comparison of Kinase Inhibition**







The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Oritinib mesylate** against its primary EGFR targets and key off-target kinases identified in preclinical studies. For comparison, data for Osimertinib, another third-generation EGFR inhibitor, is included where available.[1]



| Kinase Target                    | Oritinib (SH-1028)<br>IC50 (nM)                | Osimertinib IC50<br>(nM) | Notes                                             |
|----------------------------------|------------------------------------------------|--------------------------|---------------------------------------------------|
| Primary EGFR<br>Targets          |                                                |                          |                                                   |
| EGFR WT                          | 18                                             | 30                       | Higher selectivity for mutant over wild-type.     |
| EGFR L858R                       | 0.7                                            | 1                        | Potent inhibition of activating mutation.         |
| EGFR d746-750                    | 1.4                                            | 0.93                     | Potent inhibition of activating mutation.         |
| EGFR L861Q                       | 4                                              | 4                        | Potent inhibition of activating mutation.         |
| EGFR L858R/T790M                 | 0.1                                            | 0.1                      | High potency against the key resistance mutation. |
| EGFR d746–<br>750/T790M          | 0.89                                           | 0.9                      | High potency against the key resistance mutation. |
| Identified Off-Target<br>Kinases |                                                |                          |                                                   |
| ACK1                             | Moderate Potency<br>(>60% inhibition @<br>1μΜ) | Not Available            |                                                   |
| ALK                              | Moderate Potency<br>(>60% inhibition @<br>1μΜ) | Not Available            |                                                   |
| BLK                              | Moderate Potency<br>(>60% inhibition @<br>1μΜ) | Not Available            |                                                   |
| ErbB2 (HER2)                     | Moderate Potency (>60% inhibition @            | Not Available            |                                                   |



|              | 1μΜ)                                           |               |
|--------------|------------------------------------------------|---------------|
| ErbB4 (HER4) | Moderate Potency<br>(>60% inhibition @<br>1μΜ) | Not Available |
| MNK2         | Moderate Potency<br>(>60% inhibition @<br>1μΜ) | Not Available |
| IGF1R        | Weak Inhibition                                | Not Available |
| IR           | Weak Inhibition                                | Not Available |

# **Signaling Pathway and Experimental Workflow**

To visually represent the context of Oritinib's action and the methodology for determining its selectivity, the following diagrams are provided.



Click to download full resolution via product page

Figure 1. Simplified EGFR Signaling Pathway and the Point of Inhibition by Oritinib Mesylate.





Click to download full resolution via product page

Figure 2. General Experimental Workflow for Determining Kinase Selectivity Profile.

### **Experimental Protocols**

The cross-reactivity data for **Oritinib mesylate** was primarily generated using a commercial biochemical kinase panel.[1] The following is a generalized protocol representative of such an assay.

Objective: To determine the inhibitory activity of **Oritinib mesylate** against a broad range of human protein kinases.



#### Materials:

- Oritinib mesylate (SH-1028)
- A panel of purified human kinases (e.g., Eurofins KinaseProfiler™ panel)
- Appropriate kinase-specific substrates
- Adenosine triphosphate (ATP), radio-labeled ([γ-<sup>33</sup>P]ATP) or unlabeled depending on the detection method
- Assay buffer (typically containing Tris-HCl, MgCl<sub>2</sub>, and other co-factors)
- 96- or 384-well assay plates
- Detection reagents (e.g., scintillation fluid, fluorescence-labeled antibodies)
- Plate reader (e.g., scintillation counter, fluorescence/luminescence reader)

#### Procedure:

- Compound Preparation: A stock solution of Oritinib mesylate is prepared in a suitable solvent (e.g., DMSO) and serially diluted to create a range of test concentrations.
- Assay Reaction Setup: The kinase, its specific substrate, and the test compound (Oritinib mesylate) are combined in the wells of the assay plate containing the appropriate assay buffer.
- Initiation of Kinase Reaction: The enzymatic reaction is initiated by the addition of ATP. The concentration of ATP is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate determination of competitive inhibition.
- Incubation: The reaction mixture is incubated for a defined period at a controlled temperature (e.g., room temperature or 30°C) to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped, often by the addition of a stop solution (e.g., a high concentration of EDTA to chelate Mg<sup>2+</sup> ions necessary for kinase activity).



- Detection of Kinase Activity: The level of substrate phosphorylation is quantified. The method of detection depends on the assay format:
  - Radiometric Assay: The radio-labeled phosphate from [y-<sup>33</sup>P]ATP that is incorporated into the substrate is measured using a scintillation counter.
  - Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This method involves a europium-labeled antibody that recognizes the phosphorylated substrate and an acceptor fluorophore-labeled streptavidin that binds to a biotinylated substrate.
    Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
  - Luminescence-based Assay: These assays measure the amount of ATP remaining in the well after the kinase reaction. Lower kinase activity results in more remaining ATP and a stronger luminescent signal.
- Data Analysis: The raw data is converted to percent inhibition relative to a vehicle control (e.g., DMSO). The IC50 values are then calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

This comprehensive approach allows for the systematic evaluation of a compound's potency and selectivity across the human kinome, providing valuable insights for drug development.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [Oritinib Mesylate: A Comparative Analysis of Kinase Cross-Reactivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14756089#cross-reactivity-of-oritinib-mesylate-with-other-kinases]



### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com